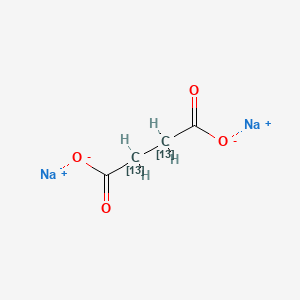

Disodium succinate-13C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disodium succinate-13C2 is a stable isotope-labeled compound where two carbon atoms in the succinate molecule are replaced with the carbon-13 isotope. Disodium succinate is the disodium salt of succinic acid, an intermediate product of the tricarboxylic acid cycle and a fermentation product of anaerobic metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium succinate-13C2 can be synthesized by reacting succinic acid-13C2 with sodium hydroxide. The reaction typically involves dissolving succinic acid-13C2 in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound as a solid product .

Industrial Production Methods

Industrial production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium succinate-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fumarate.

Reduction: It can be reduced to form succinate.

Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reactions typically involve other salts or acids under controlled pH conditions.

Major Products

Oxidation: Fumarate

Reduction: Succinate

Substitution: Various salts depending on the substituting cation.

Scientific Research Applications

Disodium succinate-13C2 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through metabolic pathways.

Biology: Employed in studies of cellular respiration and energy production.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the production of biodegradable polymers and as a food additive .

Mechanism of Action

Disodium succinate-13C2 exerts its effects by participating in the tricarboxylic acid cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This conversion is a key step in cellular respiration and energy production. The labeled carbon atoms allow researchers to track the metabolic fate of the compound and understand its role in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Disodium succinate: The non-labeled version of the compound.

Succinic acid: The parent compound without sodium ions.

Sodium fumarate: Another salt of a tricarboxylic acid cycle intermediate

Uniqueness

Disodium succinate-13C2 is unique due to its stable isotope labeling, which makes it particularly valuable for tracing metabolic pathways and studying biochemical processes. The presence of carbon-13 allows for precise tracking using nuclear magnetic resonance spectroscopy and mass spectrometry .

Properties

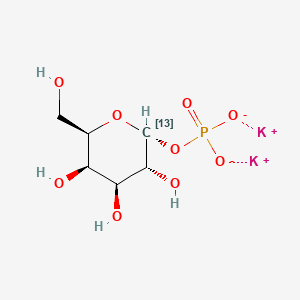

Molecular Formula |

C4H4Na2O4 |

|---|---|

Molecular Weight |

164.04 g/mol |

IUPAC Name |

disodium;(2,3-13C2)butanedioate |

InChI |

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2/i1+1,2+1;; |

InChI Key |

ZDQYSKICYIVCPN-BQTCFENJSA-L |

Isomeric SMILES |

[13CH2]([13CH2]C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)